molecular formula C11H18ClNO2 B14696659 2-(sec-Butylamino)-1-(2-furyl)-1-propanone hydrochloride CAS No. 31634-29-4

2-(sec-Butylamino)-1-(2-furyl)-1-propanone hydrochloride

Cat. No.: B14696659
CAS No.: 31634-29-4
M. Wt: 231.72 g/mol
InChI Key: DOIFIJNCMBLMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(sec-Butylamino)-1-(2-furyl)-1-propanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a furan ring, a secondary butylamino group, and a propanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butylamino)-1-(2-furyl)-1-propanone hydrochloride typically involves the reaction of 2-furyl methyl ketone with sec-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in its hydrochloride form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butylamino)-1-(2-furyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-(sec-Butylamino)-1-(2-furyl)-1-propanone hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(sec-Butylamino)-1-(2-furyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(sec-Butylamino)-1-(2-thienyl)-1-propanone hydrochloride
  • 2-(sec-Butylamino)-1-(2-pyridyl)-1-propanone hydrochloride
  • 2-(sec-Butylamino)-1-(2-phenyl)-1-propanone hydrochloride

Uniqueness

2-(sec-Butylamino)-1-(2-furyl)-1-propanone hydrochloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

31634-29-4

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

2-(butan-2-ylamino)-1-(furan-2-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-4-8(2)12-9(3)11(13)10-6-5-7-14-10;/h5-9,12H,4H2,1-3H3;1H

InChI Key

DOIFIJNCMBLMTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C(=O)C1=CC=CO1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.